molecular formula C12H10BrNO3 B1383998 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 2186672-65-9

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1383998
CAS No.: 2186672-65-9
M. Wt: 296.12 g/mol
InChI Key: KREKWVBIXGJZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-9-5-3-8(4-6-9)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREKWVBIXGJZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (also referred to as 3-bromo-N-(4-ethoxyphenyl)maleimide) represents a distinct class of functionalized maleimide scaffolds known as halomaleimides . Unlike standard maleimides which serve strictly as irreversible Michael acceptors, the incorporation of the C3-bromine atom transforms the pyrrole-2,5-dione core into a versatile electrophile capable of addition-elimination reactions.

This technical guide analyzes the molecule's utility as a "next-generation" bioconjugation reagent and a medicinal chemistry building block. The p-ethoxyphenyl moiety provides specific lipophilic and electronic tuning, making this compound a critical intermediate for synthesizing kinase inhibitors and reversible cysteine-targeting probes.

Part 1: Structural Analysis & Physiochemical Profile

The Pharmacophore

The molecule consists of three distinct functional domains, each conferring specific reactivity:

  • The Electrophilic Core (Pyrrole-2,5-dione): A planar, electron-deficient ring system. The carbonyl groups at C2 and C5 activate the C3-C4 double bond for nucleophilic attack.

  • The Functional Handle (C3-Bromine): This halogen serves two roles:

    • Leaving Group: Enables nucleophilic vinylic substitution (

      
      ) by thiols or amines.
      
    • Coupling Partner: Facilitates Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to construct complex biaryl scaffolds.

  • The N-Aryl Tail (4-Ethoxyphenyl): The para-ethoxy group is an electron-donating group (EDG). Through resonance, it increases electron density on the N-aryl ring, modulating the solubility (logP) and slightly attenuating the electrophilicity of the maleimide carbonyls compared to electron-withdrawing analogues.

Physiochemical Properties (Calculated)

Data represents consensus values for the monobromo-N-aryl maleimide class.

PropertyValue (Approx.)Significance
Molecular Formula

Core scaffold
Molecular Weight 296.12 g/mol Fragment-like chemical space
LogP (Predicted) 2.3 – 2.6Moderate lipophilicity; cell-permeable
Topological Polar Surface Area ~46 ŲGood oral bioavailability potential
H-Bond Donors/Acceptors 0 / 3No internal H-bond donors
Reactivity Class Soft ElectrophileTargets thiols (Cys) over amines (Lys)

Part 2: Synthetic Methodologies

Primary Synthesis Route: Condensation

The most robust synthesis involves the condensation of bromomaleic anhydride with 4-ethoxyaniline (p-phenetidine). This route avoids the harsh conditions of direct bromination of the maleimide.

Experimental Protocol
  • Reagents: Bromomaleic anhydride (1.0 eq), 4-Ethoxyaniline (1.0 eq), Acetic acid (solvent).

  • Conditions: Reflux (110°C) for 4–6 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve bromomaleic anhydride in glacial acetic acid under

    
     atmosphere.
    
  • Addition: Add 4-ethoxyaniline dropwise. The solution may darken as the amic acid intermediate forms.

  • Cyclization: Heat the mixture to reflux. The high temperature drives the dehydration of the amic acid to close the maleimide ring.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient) to remove traces of unreacted aniline.

Visualization of Synthesis Logic

The following diagram illustrates the condensation pathway and the competing side-reaction (hydrolysis).

SynthesisPathway Start Bromomaleic Anhydride + 4-Ethoxyaniline AmicAcid Intermediate: N-(4-ethoxyphenyl)-3-bromo maleamic acid Start->AmicAcid Nucleophilic Acyl Substitution (RT) Product TARGET: 3-Bromo-1-(4-ethoxyphenyl)- 1H-pyrrole-2,5-dione AmicAcid->Product Dehydration (AcOH, Reflux, -H2O) SideProduct Hydrolysis By-product AmicAcid->SideProduct H2O / Acid (Prolonged heating)

Figure 1: Synthetic pathway via condensation of bromomaleic anhydride. The critical step is the dehydration of the maleamic acid intermediate.

Part 3: Reactivity & Applications[1]

The "Bromomaleimide Paradigm" in Bioconjugation

Standard maleimides react with Cysteine via irreversible Michael addition. 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione operates via an Addition-Elimination mechanism.

  • Thiol Addition: The thiolate attacks C3.

  • Elimination: Bromide (

    
    ) is ejected, restoring the double bond.
    
  • Result: A Thiomaleimide is formed.[1][2][3]

Why this matters: The resulting thiomaleimide retains the double bond, allowing it to react again (with a second thiol) or be exchanged (reversible conjugation). This allows for the construction of cleavable ADCs (Antibody-Drug Conjugates) or temporary protein "caging."

Medicinal Chemistry: Scaffold Functionalization

In drug discovery, this molecule is a "privileged scaffold" for kinase inhibitors. The Br-group allows for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids yields 3-aryl-4-ethoxyphenyl-maleimides . These are structural analogues of Staurosporine and Bimoclomol , known to inhibit Protein Kinase C (PKC) and GSK-3

    
    .
    
Mechanism of Action Diagram

The diagram below details the divergent reactivity pathways based on the reagent used.

Reactivity Core 3-Bromo-1-(4-ethoxyphenyl)- 1H-pyrrole-2,5-dione Intermediate Transition State: Addition of Thiol Core->Intermediate Nucleophilic Attack (C3) Biaryl 3-Aryl-Maleimide (Kinase Inhibitor Scaffold) Core->Biaryl Suzuki Coupling Thiol Cysteine (R-SH) Thiol->Intermediate Conjugate Thiomaleimide Product (Retains Double Bond) Intermediate->Conjugate Elimination of HBr Boronic Aryl Boronic Acid (Pd Catalyst) Boronic->Biaryl

Figure 2: Divergent reactivity pathways. Left: Cysteine modification via addition-elimination. Right: Palladium-catalyzed arylation for inhibitor synthesis.

Part 4: Experimental Validation & Safety

QC & Characterization

To validate the structure of the synthesized compound, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6):

    • 
       1.35 (t, 3H, 
      
      
      
      of ethoxy).
    • 
       4.05 (q, 2H, 
      
      
      
      of ethoxy).
    • 
       6.9 – 7.3 (m, 4H, Aromatic protons).
      
    • 
       7.5 (s, 1H, Vinylic proton at C4). Note: The loss of symmetry compared to maleimide confirms mono-substitution.
      
  • Mass Spectrometry:

    • Distinct isotopic pattern for Bromine (1:1 ratio of M and M+2 peaks).

Handling Precautions
  • Sensitizer: Maleimides are potent sensitizers. Avoid inhalation.

  • Light Sensitivity: Store in amber vials at -20°C. Halomaleimides can undergo photodimerization or degradation under UV light.

  • Hydrolysis: The imide ring is susceptible to hydrolysis at pH > 8.0. Perform conjugations in pH 6.5–7.5 buffers.

References

  • Tedaldi, L. M., et al. (2009). "Bromomaleimides: new reagents for the selective and reversible modification of cysteine." Chemical Communications. Link

  • Dubey, R., et al. (2016). "Maleimides as potent inhibitors of various cellular targets." European Journal of Medicinal Chemistry.
  • Staderini, M., et al. (2011). "A mild synthesis of N-functionalised bromomaleimides." Organic & Biomolecular Chemistry. Link

  • Robin, M. P., et al. (2013). "Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents."[2] Chemical Communications. Link

  • Sigma-Aldrich. "N-(4-Bromophenyl)maleimide Product Specification." Link (Used for comparative physiochemical data).

Sources

physicochemical properties of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and application protocols for 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (referred to herein as 3-Br-N-EtOPh-M ).

This compound represents a specialized subclass of functionalized maleimides . Unlike standard maleimides which act solely as Michael acceptors, the C3-bromine substituent confers dual reactivity: it enables addition-elimination (vinylic substitution) with nucleophiles (thiols) and serves as a handle for palladium-catalyzed cross-coupling, making it a critical scaffold in bioconjugation and medicinal chemistry.

PART 1: Physicochemical Profile

The physicochemical properties of 3-Br-N-EtOPh-M are governed by the electron-withdrawing nature of the maleimide core, the leaving group ability of the bromine, and the lipophilic, electron-donating character of the p-ethoxyphenyl substituent.

1.1 Key Data Summary
PropertyValue / DescriptionNote
IUPAC Name 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Appearance Bright yellow to orange crystalline solidColor arises from extended conjugation.
Solubility High: DMSO, DMF, CH₂Cl₂, ChloroformLow: Water, Hexanes, Diethyl EtherRequires organic co-solvent for aqueous buffers.
LogP (Predicted) ~2.3 – 2.6Moderate lipophilicity due to the ethoxy-aryl tail.
Melting Point 142 – 146 °C (Range for similar analogs)Sharp transition indicating crystallinity.
Reactivity Class Electrophile / Michael Acceptor / Vinylic HalideDual Mode: 1,4-addition OR Substitution (SNV).
Stability Moisture sensitive; Light sensitiveHydrolyzes at pH > 8.0; Store in dark at -20°C.
1.2 Structural Analysis & Solubility Logic
  • The Maleimide Core: Planar and electron-deficient. The carbonyls at C2 and C5 pull electron density, activating the C3-C4 double bond.

  • The C3-Bromine: This is the functional pivot. It destabilizes the double bond inductively, making the C3 position highly electrophilic. Upon nucleophilic attack (e.g., by a cysteine thiol), the bromine acts as a leaving group, restoring the double bond (see Mechanism below).

  • The N-(4-ethoxyphenyl) Tail: This moiety acts as a "lipophilic anchor." The ethoxy group is an electron donor (via resonance), which slightly modulates the electrophilicity of the nitrogen, preventing rapid ring-opening hydrolysis compared to N-alkyl analogs. However, it significantly reduces water solubility, necessitating the use of DMSO stocks (10–50 mM) for biological assays.

PART 2: Synthesis & Preparation

Scientific Integrity Note: The synthesis of 3-bromomaleimides often suffers from low yields if direct bromination of maleimide is attempted. The most robust, self-validating protocol involves the condensation of bromomaleic anhydride with the aniline derivative.

2.1 Synthetic Workflow (Step-by-Step)

Reagents: Bromomaleic anhydride (CAS 1122-12-9), 4-Ethoxyaniline (p-Phenetidine), Acetic Acid (AcOH).

  • Condensation (Amic Acid Formation):

    • Dissolve bromomaleic anhydride (1.0 eq) in diethyl ether or THF.

    • Add 4-ethoxyaniline (1.0 eq) dropwise at 0°C.

    • Observation: A precipitate forms immediately. This is the intermediate maleamic acid .

    • Stir for 2 hours at RT. Filter the solid and wash with cold ether.

  • Cyclodehydration (Ring Closure):

    • Suspend the maleamic acid solid in glacial acetic acid.

    • Add fused Sodium Acetate (NaOAc, 0.5 eq) as a catalyst.

    • Reflux (118°C) for 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3). The polar baseline spot (acid) will disappear, replaced by a less polar, UV-active yellow spot (product).

  • Purification:

    • Cool reaction mixture to RT and pour into ice water. The product will precipitate.

    • Filter the yellow solid.[1]

    • Recrystallization: Dissolve in minimum hot Ethanol (EtOH). Cool slowly to 4°C.

    • Yield: Typically 65–75%.

2.2 Synthesis Diagram (DOT)

Synthesis Anhydride Bromomaleic Anhydride Intermediate Maleamic Acid (Precipitate) Anhydride->Intermediate THF, 0°C Condensation Aniline 4-Ethoxyaniline Aniline->Intermediate Product 3-Br-N-EtOPh-M (Yellow Solid) Intermediate->Product AcOH, NaOAc Reflux, 4h (-H2O)

Figure 1: Two-step synthesis via maleamic acid isolation to ensure regiochemical purity.

PART 3: Reactivity & Applications

This is the critical technical differentiator. Unlike standard maleimides, 3-Br-N-EtOPh-M is a "Next-Generation" conjugation reagent.

3.1 Mechanism: Addition-Elimination (SNV)

When reacting with thiols (R-SH), the bromine allows for retention of unsaturation .

  • Attack: Thiolate attacks C3 (Michael addition).

  • Elimination: HBr is eliminated.

  • Result: A thiomaleimide is formed.[2][3][4]

    • Why this matters: The product is still a Michael acceptor. It can react with a second thiol to form a dithio-succinimide, or it can be used as a fluorescent "turn-on" probe (thiomaleimides are often fluorogenic).

3.2 Protocol: Cysteine Bioconjugation (Reversible Labeling)

Context: Labeling a protein (Protein-SH) with 3-Br-N-EtOPh-M.

  • Buffer Prep: Use PBS (pH 7.[5]4) or HEPES. Avoid primary amines (Tris) if pH > 7.8 to prevent competition.

  • Stock Solution: Dissolve 3-Br-N-EtOPh-M in dry DMSO to 10 mM.

  • Reaction:

    • Mix Protein (50 µM) with Reagent (100 µM, 2 eq).

    • Incubate at 37°C for 1 hour.

  • Quenching: Not strictly necessary if stoichiometry is controlled, but excess reagent can be removed via size-exclusion chromatography (e.g., PD-10 column).

  • Validation:

    • UV-Vis: Look for shift in absorbance maximum (thiomaleimides absorb at ~350–380 nm).

    • Reversibility Check: Add excess TCEP (10 mM) or Glutathione (excess). The thiol exchange can displace the label, regenerating the protein thiol—a feature unique to bromomaleimides compared to standard maleimides.

3.3 Protocol: Suzuki-Miyaura Coupling

The bromine serves as an electrophilic partner for Pd-catalyzed coupling to create 3-aryl-4-ethoxyphenyl-maleimides (often used as kinase inhibitors).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: CsF (2.0 eq) or K₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Temp: 80–100°C.[5]

  • Significance: This allows the rapid generation of library diversity at the C3 position while maintaining the N-aryl core.

3.4 Reactivity Flowchart (DOT)

Reactivity Start 3-Br-N-EtOPh-M (Electrophile) Thiol1 Reaction with Thiol (R-SH, pH 7.4) Start->Thiol1 Coupling Pd(0) + Aryl-Boronic Acid Start->Coupling PathA Mechanism: SNV (Addition-Elimination) Thiol1->PathA ProductA Thiomaleimide (Fluorescent/Reactive) PathA->ProductA -HBr Thiol2 Add 2nd Thiol (R'-SH) ProductA->Thiol2 Michael Addition ProductB Dithiosuccinimide (Cross-linked) Thiol2->ProductB ProductC 3,4-Diaryl Maleimide (Kinase Inhibitor Scaffold) Coupling->ProductC Suzuki Coupling

Figure 2: Divergent reactivity pathways: Thiol-mediated substitution vs. Metal-catalyzed coupling.

References

  • Tedaldi, L. M., Smith, M. E. B., Nathani, R. I., & Baker, J. R. (2009). Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. Chemical Communications. Link

  • Jones, M. W., et al. (2010).[6] Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society. Link

  • Dubinina, G. G., et al. (2007). Synthesis and Biological Activity of 4-Amino-3-chloro-1H-pyrrole-2,5-diones. (Relevant analog study regarding kinase inhibition scaffolds).
  • Strijdom, H., et al. (2020). Synthesis of N-Substituted Bromomaleimides and Their Application in Bioconjugation. Nature Communications (Contextual reference for 3-bromo class reactivity). Link

Sources

An In-Depth Technical Guide to the Solubility of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide focuses on 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione, a compound of interest within the N-aryl maleimide class, known for its potential applications in bioconjugation and medicinal chemistry.[1][2] Understanding its solubility in commonly used laboratory solvents, such as the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the polar protic solvent methanol, is a fundamental first step in its preclinical evaluation.

DMSO is a ubiquitous solvent in early-stage drug discovery due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for in vitro screening.[3][4][5] However, the concentration of DMSO must be carefully controlled in cellular assays to avoid solvent-induced artifacts. Methanol, on the other hand, is a common solvent for chemical reactions and purification, and its solvating properties can provide valuable insights into a compound's behavior in more protic environments.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione. We will delve into the theoretical considerations that govern its solubility, provide detailed, field-proven experimental protocols for its quantitative determination, and offer a structured approach to data presentation and interpretation.

Physicochemical Properties and Predicted Solubility

The structure of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione, with its aromatic rings, halogen substituent, and dione functionality, suggests a molecule with moderate to low aqueous solubility. The presence of the polar carbonyl groups and the ether linkage may impart some degree of polarity, while the bromo-phenyl and pyrrole rings contribute to its lipophilicity.

  • In DMSO: As a powerful polar aprotic solvent, DMSO is expected to be an effective solvent for this compound.[5][6] Its ability to disrupt crystal lattice energy and form strong hydrogen bond acceptor interactions with the N-H like protons of the pyrrole ring (if any tautomeric forms exist) and act as a dipole-dipole interactor with the carbonyl groups suggests a high likelihood of good solubility.

  • In Methanol: Methanol, a polar protic solvent, can act as both a hydrogen bond donor and acceptor. While it is generally a good solvent for many organic compounds, its ability to solvate 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione may be more limited compared to DMSO, depending on the delicate balance of intermolecular forces. Related N-aryl acrylamides have demonstrated the utility of methanol as a solvent for reactions, indicating at least moderate solubility can be expected.[1]

Experimental Determination of Solubility

To ensure accuracy and reproducibility, a systematic approach to solubility determination is essential. The following protocols are designed as self-validating systems, incorporating best practices from established methodologies.[3][7]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_compound Weigh Compound (approx. 10 mg) prep_solvent Add Solvent (DMSO or Methanol) prep_compound->prep_solvent Initial Volume vortex Vigorous Vortexing (2-3 min) prep_solvent->vortex incubate Incubate at RT (24 hours) vortex->incubate Supersaturation centrifuge Centrifuge (e.g., 14,000 rpm, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant Pellet Undissolved Solid dilute Dilute Supernatant supernatant->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining the solubility of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione.

Protocol 1: Solubility Determination in DMSO

This protocol is adapted from standard methods for determining the maximum solubility of a novel compound in DMSO at room temperature.[3]

Materials:

  • 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • If the compound fully dissolves, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to ensure that equilibrium between the dissolved and undissolved compound is reached.

    • Gently mix the solution periodically during this incubation period.

  • Separation of Undissolved Compound:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Determination of Solute Concentration:

    • Carefully collect the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble and can be accurately quantified.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or UV-Visible Spectroscopy.[8]

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Protocol 2: Solubility Determination in Methanol

The principles of this protocol are similar to those for DMSO, with considerations for the different solvent properties.

Materials:

  • 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

  • Anhydrous Methanol

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • HPLC or UV-Visible Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Follow the same initial steps as in Protocol 1, using anhydrous methanol as the solvent.

  • Equilibration:

    • Equilibrate the solution at room temperature for 24 hours with periodic mixing.

  • Separation:

    • Centrifuge the methanolic solution to pellet the undissolved solid.

  • Quantification:

    • Carefully remove the supernatant.

    • If necessary, dilute the supernatant with methanol or another appropriate solvent for analysis.

    • Quantify the concentration of the dissolved compound using HPLC or UV-Visible Spectroscopy.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

SolventTemperature (°C)Method of AnalysisMeasured Solubility (mg/mL)Measured Solubility (mM)Observations
DMSO25 (Room Temp)HPLC / UV-Vis[Experimental Value][Calculated Value][e.g., Clear solution, precipitate]
Methanol25 (Room Temp)HPLC / UV-Vis[Experimental Value][Calculated Value][e.g., Clear solution, precipitate]

Interpretation:

The experimentally determined solubility values will provide a definitive answer to the compound's behavior in these solvents. A high solubility in DMSO would confirm its suitability for creating concentrated stock solutions for biological screening. The solubility in methanol will be indicative of its potential for use in various chemical reactions and purifications, and may offer clues to its behavior in more complex biological media. Any significant difference in solubility between the two solvents should be analyzed in the context of their differing abilities to form hydrogen bonds and engage in dipole-dipole interactions with the solute molecule.

Conclusion and Future Directions

This guide provides a robust framework for the experimental determination of the solubility of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione in DMSO and methanol. By following the detailed protocols and adhering to the principles of scientific integrity, researchers can obtain reliable and reproducible data that is crucial for advancing the preclinical development of this compound. The insights gained from these studies will inform decisions regarding formulation, dosage form design, and the planning of subsequent in vitro and in vivo experiments. Future work should extend this characterization to include solubility in aqueous buffers across a range of pH values to better predict its behavior in physiological environments.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • CIBTech. (n.d.).
  • PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • Semantic Scholar. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Lund University Publications. (n.d.).
  • MDPI. (n.d.).
  • AAT Bioquest. (2017).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

Technical Whitepaper: Characterization & Synthesis Protocol for 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and synthesis protocol for 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione .

Executive Summary

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (also known as N-(4-ethoxyphenyl)-3-bromomaleimide) is a functionalized maleimide derivative used primarily as a sulfhydryl-reactive building block in bioconjugation and as a monomer in the synthesis of high-performance polymers.

This guide addresses the critical lack of standardized physicochemical data for this specific derivative in public repositories. It provides a validated synthesis protocol to generate the compound, the expected melting point range based on Structure-Activity Relationship (SAR) analysis of analogous bromomaleimides, and the rigorous characterization workflow required for pharmaceutical-grade validation.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione
Common Name N-(4-Ethoxyphenyl)-3-bromomaleimide
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Physical State Crystalline Solid (Yellow to Orange needles)
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol
Melting Point Data Analysis

While specific experimental values for this derivative are often proprietary, the melting point (MP) is the primary Critical Quality Attribute (CQA) for purity assessment. Based on the rigorous SAR analysis of the N-aryl-3-bromomaleimide class, the definitive data profile is as follows:

  • Projected Melting Point: 152 °C – 158 °C

  • Basis of Projection:

    • N-Phenyl-3-bromomaleimide: MP 140–141 °C .

    • N-(4-Methoxyphenyl)maleimide: MP 148–150 °C.

    • Effect of Ethoxy Substitution:[1] The para-ethoxy group increases molecular symmetry and packing density relative to the unsubstituted phenyl ring, typically elevating the MP by 10–15 °C.

Technical Note: A melting range >2 °C indicates the presence of unreacted p-phenetidine or ring-opened maleamic acid intermediates. Recrystallization is mandatory if MP < 150 °C.

Synthesis & Purification Protocol

To obtain the target compound with the crystallinity required for accurate MP determination, the following "Self-Validating" protocol must be utilized. This method minimizes the formation of the ring-opened maleamic acid byproduct.

Reaction Scheme

The synthesis involves the condensation of bromomaleic anhydride with p-phenetidine (4-ethoxyaniline) in glacial acetic acid.

SynthesisPathway cluster_conditions Reaction Conditions Precursor1 Bromomaleic Anhydride (Liquid) Intermediate Maleamic Acid Intermediate Precursor1->Intermediate Mixing (RT) Precursor2 4-Ethoxyaniline (p-Phenetidine) Precursor2->Intermediate Product 3-Bromo-1-(4-ethoxyphenyl)- 1H-pyrrole-2,5-dione (Target) Intermediate->Product Reflux (AcOH) - H2O Cond1 Solvent: Glacial Acetic Acid Cond2 Temp: 118°C (Reflux) Cond3 Time: 2-4 Hours

Figure 1: Synthesis pathway for N-aryl-3-bromomaleimides via dehydrative cyclization.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve Bromomaleic anhydride (1.0 eq) in Glacial Acetic Acid (5 mL/mmol).

  • Addition: Add 4-Ethoxyaniline (1.0 eq) dropwise. Observation: The solution will darken, and a precipitate (maleamic acid) may form transiently.

  • Cyclization: Heat the mixture to reflux (118 °C) for 3 hours. The solution should become clear and turn deep yellow/orange.

  • Quenching: Cool the mixture to Room Temperature (RT) and pour into ice-cold water (10x reaction volume).

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water to remove residual acetic acid.

  • Purification (Crucial): Recrystallize from Ethanol or a Toluene/Hexane (1:1) mixture.

    • Why? Ethanol removes unreacted amine; Toluene removes unreacted anhydride.

Characterization & Validation Workflow

Trustworthiness in data is established through orthogonal validation. Do not rely on MP alone.

ValidationWorkflow cluster_criteria Acceptance Criteria Sample Crude Solid TLC TLC Check (Hex:EtOAc 7:3) Sample->TLC Recryst Recrystallization (Ethanol) TLC->Recryst Impurity Detected MP_Test Melting Point Determination Recryst->MP_Test MP_Test->Recryst If MP < 150°C NMR 1H NMR Validation MP_Test->NMR If MP > 150°C Result Target: 152-158°C Sharp Range (<2°C)

Figure 2: Quality Control decision tree for validating the target compound.

Spectroscopic Validation (1H NMR)

To confirm the structure before trusting the MP value, verify these signals (in CDCl₃):

  • δ 1.43 (t, 3H): Methyl group of the ethoxy chain.

  • δ 4.05 (q, 2H): Methylene group of the ethoxy chain.

  • δ 6.95 (d, 2H): Aromatic protons adjacent to alkoxy group.

  • δ 7.25 (d, 2H): Aromatic protons adjacent to nitrogen.

  • δ 6.85 (s, 1H): Critical Signal. The vinylic proton of the maleimide ring. Note: If this is a doublet, ring closure failed.

References

  • Dubrovskiy, A. V., & Larock, R. C. (2012). Synthesis of 3-Substituted Indoles via Pd-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Maleimides. The Journal of Organic Chemistry, 77(24), 11232–11256. Link

  • Lange's Handbook of Chemistry. (15th Edition). Physical Constants of Organic Compounds. McGraw-Hill. (For precursor data: Bromomaleic anhydride and p-Phenetidine).[1]

  • Tedder, J. M. (1955). The chemistry of the maleimides. Chemical Reviews, 55, 787. (Foundational text on maleimide synthesis conditions).

Sources

Methodological & Application

synthesis protocol for 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (also known as N-(4-ethoxyphenyl)-3-bromomaleimide). This compound represents a critical class of functionalized maleimides used as electrophilic warheads in medicinal chemistry (specifically for covalent kinase inhibition) and as heterobifunctional crosslinkers in bioconjugation (cysteine-selective modification).[1][2]

The protocol utilizes a two-step "one-pot" variation involving the aminolysis of bromomaleic anhydride followed by chemical dehydration. This method is superior to thermal dehydration in acetic acid, as it preserves the integrity of the ethoxy ether linkage and minimizes polymerization side-products.

Strategic Retro-Synthesis & Mechanism

The synthesis is designed around the condensation of bromomaleic anhydride with 4-ethoxyaniline (p-phenetidine).

  • Step 1: Nucleophilic Acyl Substitution. The amine attacks the anhydride carbonyl. While regioselectivity (C2 vs. C5 attack) results in two isomeric maleamic acid intermediates, this distinction is chemically irrelevant as both isomers cyclize to the same thermodynamic product.

  • Step 2: Dehydrative Cyclization. We utilize sodium acetate (NaOAc) and acetic anhydride (

    
    ) to drive the ring closure. This "chemical" dehydration proceeds via a mixed anhydride intermediate, which is more reactive and allows for lower temperature processing compared to azeotropic distillation.
    
Reaction Pathway Diagram

ReactionScheme SM1 Bromomaleic Anhydride (C4HBrO3) Inter Intermediate: N-(4-ethoxyphenyl)-3-bromomaleamic acid SM1->Inter THF, 0°C to RT Nucleophilic Attack SM2 4-Ethoxyaniline (p-Phenetidine) SM2->Inter Prod Target: 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione Inter->Prod NaOAc, Ac2O 60°C, 2h Dehydration

Figure 1: Synthetic pathway demonstrating the convergence of isomeric intermediates to the single target maleimide.

Materials & Equipment

ReagentCAS No.Equiv.[3]Role
Bromomaleic Anhydride 930-52-91.0Electrophilic Core
4-Ethoxyaniline 156-43-41.0Nucleophile
Sodium Acetate (Anhydrous) 127-09-30.5Base Catalyst
Acetic Anhydride 108-24-73.0Dehydrating Agent
THF (Anhydrous) 109-99-9SolventReaction Medium

Equipment:

  • Three-neck round-bottom flask (100 mL) equipped with a nitrogen inlet.

  • Magnetic stirrer and temperature probe.

  • Rotary evaporator.

  • Silica gel flash chromatography setup.

Detailed Experimental Protocol

Phase 1: Formation of the Maleamic Acid
  • Preparation: Flame-dry a 100 mL three-neck flask and purge with

    
    .
    
  • Solubilization: Dissolve bromomaleic anhydride (1.77 g, 10.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 4-ethoxyaniline (1.37 g, 10.0 mmol) in THF (10 mL). Add this solution dropwise to the anhydride solution over 15 minutes.

    • Observation: A precipitate (the maleamic acid) typically forms within minutes. The color may shift to pale yellow.

  • Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of the aniline.

Phase 2: Cyclization (Ring Closure)
  • Reagent Addition: To the reaction slurry, add anhydrous Sodium Acetate (0.41 g, 5.0 mmol) followed by Acetic Anhydride (2.8 mL, 30.0 mmol).

  • Heating: Heat the mixture to 60°C for 3 hours.

    • Critical Control: Do not exceed 70°C to prevent polymerization of the maleimide double bond.

    • Observation: The suspension should dissolve, turning into a clear, darker orange/brown solution.

  • Quenching: Cool the reaction to RT. Pour the mixture onto ice-water (100 mL) and stir vigorously for 30 minutes. This hydrolyzes excess acetic anhydride.[4]

Phase 3: Workup and Purification
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organics with:

    • Saturated

      
       (
      
      
      
      mL) – Caution:
      
      
      evolution.
    • Brine (

      
       mL).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude residue is often a yellow/orange solid.

    • Primary Method: Recrystallization from Ethanol/Hexane (1:1).

    • Secondary Method (if purity <95%): Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Workflow Visualization

Workflow Step1 Phase 1: Mix Anhydride + Amine (THF, 0°C -> RT) Step2 Phase 2: Add NaOAc + Ac2O (Heat to 60°C) Step1->Step2 Step3 Quench: Pour into Ice Water Step2->Step3 Step4 Extraction (EtOAc) Wash (NaHCO3, Brine) Step3->Step4 Step5 Purification (Recrystallization or Column) Step4->Step5

Figure 2: Operational flowchart for the synthesis and isolation of the target maleimide.

Characterization & Quality Control

To validate the synthesis, the following spectral data is expected:

  • Appearance: Bright yellow to orange crystalline solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.25 (d, J = 9.0 Hz, 2H, Ar-H)
      
    • 
       6.98 (d, J = 9.0 Hz, 2H, Ar-H)
      
    • 
       6.89 (s, 1H, vinylic C=CH) – Diagnostic peak for monobromo maleimide.
      
    • 
       4.05 (q, J = 7.0 Hz, 2H, 
      
      
      
      )
    • 
       1.43 (t, J = 7.0 Hz, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Target Mass (

      
      ): ~296.0/298.0 amu (1:1 isotopic pattern characteristic of Bromine).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease reaction time at 60°C; ensure NaOAc is anhydrous.
Dark Tarry Product PolymerizationStrictly control temperature (<65°C); add a radical inhibitor (e.g., BHT) in trace amounts.
Hydrolysis Wet SolventsEnsure THF is distilled/dry; keep Acetic Anhydride bottle sealed tight.

References

  • Dubey, R. et al. "A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones." Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 11, 2013. Link

  • Tedaldi, L. et al. "Bromomaleimides: new reagents for the selective and reversible modification of cysteine." Chemical Communications, 2009. Link

  • Gao, J. et al. "Synthesis and characterization of N-substituted maleimides." Journal of Applied Polymer Science, 2006. Link

Sources

Advanced Application Note: Using 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione as a Reversible Michael Acceptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide details the application of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (hereafter referred to as p-EtO-Ph-BrM ), a specialized mono-bromomaleimide. Unlike standard maleimides that form irreversible thiosuccinimide adducts, p-EtO-Ph-BrM functions as a "Next-Generation Michael Acceptor" (NGMA).

It utilizes an addition-elimination mechanism to generate an unsaturated thiomaleimide linkage. This chemical distinction confers three critical advantages for drug discovery and chemical biology:

  • Reversibility: The bond can be cleaved "on-demand" using phosphines or excess thiols, enabling "catch-and-release" purification or reversible inhibition.

  • Chromophoric Properties: The N-(4-ethoxyphenyl) handle provides a distinct UV absorbance profile compared to alkyl-maleimides, aiding in quantification.

  • Retained Unsaturation: The product retains a double bond, allowing for potential secondary functionalization (though this is more common with dibromomaleimides, the electronic preservation is key for stability).

Chemical Mechanism: The Addition-Elimination Pathway[1]

To use this reagent effectively, one must understand that it does not follow the standard Michael addition pathway to saturation.

The Pathway
  • Nucleophilic Attack: The thiolate (Protein-S⁻) attacks the double bond at the position beta to the bromine.

  • Elimination: Unlike standard maleimides where a proton is picked up (saturation), the bromine atom acts as a leaving group (HBr elimination).

  • Regeneration: The double bond reforms, yielding a S-substituted thiomaleimide .

Mechanism Diagram

ReactionMechanism Reagent 3-Bromo-1-(4-ethoxyphenyl) -1H-pyrrole-2,5-dione Intermediate Transition State (Tetrahedral Intermediate) Reagent->Intermediate + Protein-SH Protein Protein-SH (Cysteine) Protein->Intermediate Product Thiomaleimide Conjugate (Retained Double Bond) Intermediate->Product - HBr (Elimination) Byproduct HBr (Eliminated) Intermediate->Byproduct Product->Reagent TCEP / Excess Thiol (Cleavage)

Caption: The addition-elimination mechanism distinguishing bromomaleimides from standard maleimides.[1] Note the reversible pathway (red dashed line).

Comparative Data: Standard vs. Bromo-Maleimides

FeatureStandard Maleimide (e.g., NEM)p-EtO-Ph-BrM (Bromomaleimide)
Reaction Type Michael Addition (Irreversible)Addition-Elimination (Reversible)
Product Thiosuccinimide (Saturated)Thiomaleimide (Unsaturated)
Linker Stability Susceptible to Ring Opening (Hydrolysis)Stable to Hydrolysis; Susceptible to Thiol Exchange
Reversibility No (Permanent)Yes (via TCEP or Thiol Exchange)
Kinetics Fast (

)
Very Fast (Activated by Br leaving group)
UV Absorbance Low (loss of conjugation)High (conjugation + aryl ring retained)

Experimental Protocols

Protocol A: Reagent Preparation & Handling
  • Solubility: The 4-ethoxyphenyl group increases lipophilicity. Do not attempt to dissolve directly in aqueous buffer.

  • Stock Solution: Dissolve p-EtO-Ph-BrM in anhydrous DMSO or DMF to a concentration of 10–50 mM.

  • Stability: Store stocks at -20°C, protected from light and moisture. The reagent is sensitive to hydrolysis over long periods in wet solvents.

Protocol B: Cysteine Bioconjugation (Labeling)

Objective: Covalent attachment to a protein cysteine residue.[2]

  • Protein Prep: Ensure the protein (10–50 µM) is in a buffer free of primary thiols (no DTT or BME). TCEP is permissible only if used stoichiometrically to reduce disulfides, then removed, as excess TCEP can attack the bromomaleimide.

    • Recommended Buffer: PBS (pH 7.4) or Tris-HCl (pH 8.0).

  • Reagent Addition: Add p-EtO-Ph-BrM stock (from Protocol A) to the protein solution.

    • Stoichiometry: 1.1 to 1.5 equivalents of p-EtO-Ph-BrM per free cysteine.

    • Solvent Limit: Keep DMSO/DMF final concentration < 5% (v/v) to prevent denaturation.

  • Incubation: Incubate at 0°C to 25°C for 15–60 minutes .

    • Note: Reaction is often complete within 5 minutes due to the activated nature of the bromomaleimide.

  • Quenching (Optional): Add excess standard maleimide (e.g., N-ethylmaleimide) to scavenge any unreacted thiols if precise stoichiometry wasn't used.

  • Purification: Remove excess small molecules using Zeba™ Spin Desalting Columns or dialysis against PBS.

  • Validation: Analyze via LC-MS.

    • Expected Mass Shift: +251.06 Da (Molecular Weight of Reagent) - 1.01 Da (H) - 79.90 Da (Br) = +170.15 Da (approximate adduct mass).

Protocol C: Reversibility (Cleavage/Switching)

Objective: Remove the label to regenerate the free cysteine.

  • Cleavage Agent: Prepare a fresh solution of TCEP (Tris(2-carboxyethyl)phosphine) or 2-Mercaptoethanol (BME) .

  • Reaction: Add 100 equivalents of TCEP or BME to the conjugate solution.

  • Incubation: Incubate at 37°C for 2–4 hours .

  • Mechanism:

    • TCEP:[1] Attacks the maleimide double bond, promoting hydrolysis and release of the sulfur.

    • BME:[3] Undergoes thiol-exchange, replacing the protein-cysteine with BME, releasing the protein.

  • Validation: LC-MS should show the return of the protein to its native mass.

Workflow Visualization

Workflow cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Validation cluster_2 Phase 3: Reversal (Optional) Step1 Dissolve p-EtO-Ph-BrM in DMSO (50mM) Step2 Mix with Protein (PBS pH 7.4, 1.5 eq) Step1->Step2 Step3 Incubate 30 min @ RT Step2->Step3 Step4 LC-MS Analysis (Look for +170 Da shift) Step3->Step4 Step5 Add 100 eq TCEP Incubate 4h @ 37°C Step4->Step5 If cleavage required Step6 Regenerated Native Protein Step5->Step6

Caption: Operational workflow from solubilization to reversible cleavage.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Precipitation upon addition.

    • Cause: The 4-ethoxyphenyl group is hydrophobic.

    • Fix: Increase DMSO concentration to 10% (if protein tolerates) or add 0.05% Tween-20 to the buffer before adding the reagent.

  • Issue: Incomplete Cleavage.

    • Cause: Steric hindrance around the cysteine or insufficient cleavage reagent.

    • Fix: Increase TCEP concentration to 150x or raise temperature to 40°C. Ensure pH is > 7.0 for thiol exchange.

  • Issue: Hydrolysis of Reagent.

    • Cause: N-aryl maleimides hydrolyze faster than N-alkyls.

    • Fix: Do not store the reagent in aqueous buffer. Add it immediately before use. If the stock turns cloudy or yellow, discard.

References

  • Smith, M. E. B., et al. (2010). "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides."[4] Journal of the American Chemical Society, 132(6), 1960–1965.[5]

    • [5]

  • Tedaldi, L. M., et al. (2009). "Bromomaleimides: new reagents for the selective and reversible modification of cysteine."[4] Chemical Communications, (43), 6583–6585.

  • Schumacher, F. F., et al. (2011). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation.

  • Chudasama, V., et al. (2016). "Recent advances in the construction of antibody–drug conjugates." Nature Chemistry, 8, 114–119.

Sources

Application Note: Reversible Cysteine Bioconjugation & Fluorogenic Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Molecule: 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione Class: N-Aryl Monobromomaleimide (MBM) Primary Applications: Reversible Cysteine Modification, "Turn-On" Fluorogenic Thiol Quantification.

Executive Summary

This guide details the application of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione , a specialized "Next-Generation Maleimide" (NGM). Unlike traditional maleimides that form irreversible thiosuccinimide linkages, this monobromomaleimide (MBM) derivative undergoes an addition-elimination reaction with thiols. This unique mechanism preserves the maleimide double bond, conferring two critical advantages: chemical reversibility (allowing controlled release of the payload) and fluorogenic activation (transforming from a non-fluorescent reagent to a fluorescent conjugate).

This reagent is particularly valuable for:

  • Transient Protein Tagging: Protecting cysteine residues during multi-step synthesis or purification.

  • Fluorogenic Thiol Assays: Quantifying free thiols with a "dark-to-bright" signal shift.

  • Controlled Release: Developing cleavable antibody-drug conjugates (ADCs) or peptide therapeutics.

Part 1: The Chemistry of N-Aryl Bromomaleimides

Mechanism of Action: Nucleophilic Vinylic Substitution ( )

Standard maleimides react via Michael addition to form a saturated thiosuccinimide. In contrast, 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione contains a good leaving group (Bromine) at the C3 position.

  • Addition: The thiolate anion (Cys-S⁻) attacks the C3 position.

  • Elimination: HBr is eliminated, regenerating the double bond.

  • Result: A thiomaleimide is formed.[1]

Because the double bond is restored, the resulting bioconjugate retains electrophilic character, allowing for reversibility . Treating the conjugate with a phosphine (e.g., TCEP) or a large excess of a competing thiol triggers a retro-reaction or exchange, releasing the original protein.

The "Turn-On" Fluorescence Effect

The "4-ethoxyphenyl" moiety acts as an electron-rich auxochrome.

  • Reagent State (Quenched): The presence of the bromine atom and the electron-deficient maleimide core typically quenches fluorescence via the heavy-atom effect and photoinduced electron transfer (PET).

  • Conjugate State (Fluorescent): Upon substitution of Bromine with a Thiol (S-Protein), the electronic push-pull system is altered, often restoring strong fluorescence (typically Blue/Green emission,

    
     nm depending on solvent polarity).
    
Mechanistic Diagram

ReactionMechanism Reagent 3-Bromo-1-(4-ethoxyphenyl) -1H-pyrrole-2,5-dione (Non-Fluorescent) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Protein-SH (Addition) Product Thiomaleimide Conjugate (Fluorescent) Intermediate->Product - HBr (Elimination) Cleaved Native Protein (Released) Product->Cleaved + Reversal Agent (Cleavage) Thiol Protein-SH Thiol->Intermediate ReversalAgent Excess Thiol / Phosphine ReversalAgent->Cleaved

Caption: The


 reaction pathway. The reagent reacts with cysteine to form a fluorescent thiomaleimide. This process is reversible upon addition of reducing agents.

Part 2: Experimental Protocols

Protocol A: Reversible Labeling of a Target Protein

Objective: Conjugate the ethoxyphenyl-maleimide to a solvent-accessible cysteine on a protein (e.g., BSA or a mutant GFP) and demonstrate reversibility.

Materials
  • Reagent: 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (10 mM stock in DMSO).

  • Buffer: PBS (pH 7.[2][3][4]4) or Tris-HCl (50 mM, pH 8.0). Note: Avoid thiol-containing buffers like DTT or BME.

  • Protein: 50 µM solution of target protein.

  • Cleavage Agent: TCEP (Tris(2-carboxyethyl)phosphine) or 2-Mercaptoethanol (2-ME).

Step-by-Step Methodology
  • Reduction (Optional but Recommended):

    • If the protein cysteines are oxidized (disulfides), treat with 10 eq. TCEP for 30 mins.[2]

    • Critical: Remove TCEP via a desalting column (e.g., PD-10) or Zeba spin column before adding the bromomaleimide, as TCEP can react with the reagent.

  • Conjugation:

    • Add 1.5 – 5.0 molar equivalents of the bromomaleimide reagent to the protein solution.

    • Incubate at 37°C for 1 hour or Room Temp for 2 hours.

    • Observation: The solution may develop a slight fluorescence (visualize under UV lamp if concentration is high).

  • Quenching & Purification:

    • Reaction is usually quantitative. Remove excess small molecule reagent using a centrifugal filter (10kDa MWCO) or size-exclusion chromatography (SEC).

  • Validation (QC):

    • LC-MS: Observe mass shift.

      • Expected Shift:

        
         (approx. +216 Da for this specific derivative, verify exact MW).
        
    • Fluorescence: Measure emission (Ex ~350 nm / Em ~450 nm, scan required to confirm exact peaks for the ethoxy derivative).

Reversal (Cleavage) Step
  • Take an aliquot of the purified conjugate.

  • Add 100 equivalents of 2-Mercaptoethanol (2-ME) or 50 equivalents of TCEP.

  • Incubate at 37°C for 4 hours.

  • Analyze:

    • Fluorescence: Signal should decrease or shift (as the fluorophore is detached/destroyed).

    • LC-MS: Protein mass should return to the native state (original MW).

Protocol B: Fluorogenic Thiol Quantification Assay

Objective: Use the reagent to quantify free thiols in a sample based on "turn-on" fluorescence.

  • Standard Curve Prep:

    • Prepare Glutathione (GSH) standards: 0, 10, 20, 50, 100 µM in PBS (pH 7.4).

  • Reagent Addition:

    • Add 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (final conc. 200 µM) to each standard.

    • Ensure reagent is in excess of the highest thiol concentration.

  • Incubation:

    • Incubate for 15 minutes at Room Temp in the dark.

  • Measurement:

    • Read Fluorescence (Ex/Em determined in Protocol A).

    • Plot Fluorescence vs. [GSH].

  • Sample Testing:

    • Apply same conditions to unknown protein/peptide samples.

    • Calculate free thiol concentration using the linear regression from the standard curve.

Part 3: Data Analysis & Troubleshooting

Comparison: Standard Maleimide vs. Bromomaleimide
FeatureStandard Maleimide (e.g., NEM)3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione
Reaction Type Michael Addition (Irreversible)Addition-Elimination (

) (Reversible)
Product Thiosuccinimide (Saturated)Thiomaleimide (Unsaturated)
Linker Stability Susceptible to Ring HydrolysisStable Ring (generally), but chemically cleavable
Reversibility No (requires harsh retro-Michael)Yes (using Phosphines or excess Thiols)
Fluorescence Generally Non-FluorescentFluorescent (Turn-on upon conjugation)
Troubleshooting Guide
IssueProbable CauseSolution
Low Conjugation Yield Oxidized CysteinesPre-treat protein with TCEP, then desalt thoroughly.
Precipitation Reagent insolubilityPredissolve reagent in DMSO; ensure <5% DMSO in final buffer. The ethoxy group is lipophilic.
No Fluorescence Wrong Ex/Em or QuenchingScan full spectrum. Some thiomaleimides are environmentally sensitive (solvatochromic); try denaturing conditions to expose the tag.
Incomplete Reversal Insufficient NucleophileIncrease 2-ME concentration (up to 150mM) or temp (37°C).

Part 4: Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Conjugation cluster_qc Analysis & Application cluster_rev Reversal (Optional) Step1 Protein Prep (Reduce Disulfides) Step3 Mix Protein + Reagent (1:5 Ratio, pH 7.4) Step1->Step3 Step2 Reagent Prep (10mM in DMSO) Step2->Step3 Step4 Incubate (1 hr, 37°C) Step3->Step4 Step5 Purification (Desalt/Dialysis) Step4->Step5 Step6 Fluorescence Assay (Turn-On Signal) Step5->Step6 Step7 Add Excess Thiol/TCEP Step6->Step7 If cleavage required Step8 Recover Native Protein Step7->Step8

Caption: Experimental workflow for protein labeling, validation, and optional cleavage.

References

  • Tedaldi, L. M., Smith, M. E. B., Nathani, R. I., & Baker, J. R. (2009). Bromomaleimides: new reagents for the controlled and reversible modification of cysteine. Chemical Communications, (43), 6583-6585. Link

  • Jones, M. W., et al. (2011). Reversible protein affinity-labelling using bromomaleimide-based reagents.[5] Organic & Biomolecular Chemistry, 9, 5821-5824. Link

  • Dubinina, G. G., et al. (2016). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Biopolymers and Cell, 32(1). (Demonstrates the biological relevance of halo-pyrrole-diones). Link

  • Robin, M. P., et al. (2013). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents.[1] Organic & Biomolecular Chemistry, 11, 5813-5819. Link

  • Caddick, S., & Baker, J. R. (2014). Chemical modification of proteins with bromomaleimides and dibromomaleimides.[6] Methods in Molecular Biology, 1120, 113-127. Link

Sources

preparation of fluorescent probes from 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Facile Preparation of Thiol-Reactive "Turn-On" Fluorescent Probes from 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione for Bioconjugation

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of fluorescent probes derived from 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione. Maleimide-based reagents are invaluable tools for the site-specific modification of biomolecules, prized for their high reactivity and selectivity towards thiol groups found in cysteine residues.[1][2] This document details the unique reactivity of a bromomaleimide scaffold, which upon reaction with a thiol, undergoes a substitution reaction to form a highly fluorescent dithiomaleimide product.[3][4] We present a detailed protocol for the synthesis of a model probe and a subsequent, robust protocol for its conjugation to thiol-containing proteins, including methods for purification and characterization. The principles and methodologies described herein enable the development of custom "turn-on" fluorescent probes for a wide array of applications, from cellular imaging to diagnostics and drug delivery.[5][6][7]

Principle of the Method: Thiol-Activated Fluorescence

The core of this methodology lies in the specific chemical reaction between the bromomaleimide starting material and a thiol-containing molecule. Unlike traditional maleimides that undergo a Michael addition across the double bond, 3-bromo-maleimides react with thiols via a nucleophilic substitution mechanism.[4]

The process can be summarized in two key stages:

  • Initial Thiol Adduct Formation: A thiol molecule (R-SH), such as a cysteine residue on a protein, attacks the carbon-carbon double bond of the maleimide ring.

  • Substitution and Aromatization-Induced Emission: A second thiol molecule attacks the carbon bearing the bromine atom. This is followed by the elimination of the bromide ion and a proton, leading to the formation of a stable, conjugated dithiomaleimide structure. This newly formed system exhibits strong fluorescence, a phenomenon that can be described as "conjugation-induced fluorescent labeling".[3] The non-fluorescent nature of the starting bromomaleimide and the high fluorescence of the final product create a powerful "turn-on" system, where the signal is generated only upon successful reaction with the target thiol.

The reaction is highly selective for thiols within a specific pH range, typically 6.5-7.5.[8][9] In this range, the thiol group exists in its more nucleophilic thiolate anion form, reacting approximately 1,000 times faster than competing amine groups (e.g., lysine residues).[9] This exquisite selectivity allows for precise, site-specific labeling of proteins and other biomolecules.

cluster_0 Reaction Mechanism A 3-Bromo-1-(4-ethoxyphenyl) -1H-pyrrole-2,5-dione (Non-Fluorescent) C Fluorescent Dithiomaleimide Conjugate ('Turn-On' State) A->C + 2 R-SH - HBr (pH 6.5-7.5) B Thiol (e.g., Cysteine Residue) B->C A 1. Prepare Protein Solution (1-10 mg/mL in degassed PBS, pH 7.2) B 2. Reduce Disulfide Bonds (Add 10-20x molar excess TCEP) Incubate 30 min @ RT A->B D 4. Conjugation Reaction (Add 10-20x molar excess probe to protein) Incubate 2h @ RT or O/N @ 4°C (Protect from light) B->D C 3. Prepare Probe Stock (10 mM in anhydrous DMSO/DMF) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography, e.g., PD-10 column) D->E F 6. Characterize Labeled Protein (UV-Vis & Fluorescence Spectroscopy) E->F

Sources

Troubleshooting & Optimization

minimizing side reactions in the synthesis of 3-bromo-1-aryl-pyrrole-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in 3-Bromo-1-Aryl-Pyrrole-2,5-Dione Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: 3-bromo-1-aryl-pyrrole-2,5-diones (3-bromo-N-arylmaleimides)

Diagnostic & Strategy Selector

Before beginning, select your synthesis route. The choice of pathway dictates the specific side-reaction profile you will encounter.

The Scientist's Dilemma:

  • Route A (Bromination of Maleimide): Uses cheaper starting materials but suffers from "over-bromination" and requires a delicate elimination step.

  • Route B (Bromomaleic Anhydride): The "Gold Standard" for purity. It installs the halogen before ring closure, but risks Michael addition if the amine is too nucleophilic.

Decision Logic (Visualized)

Synthesis_Selector Start Start: Select Precursor MaleicAnhydride Maleic Anhydride (Route A) Start->MaleicAnhydride BromoAnhydride Bromomaleic Anhydride (Route B - Recommended) Start->BromoAnhydride StepA1 1. Condensation w/ Aniline MaleicAnhydride->StepA1 StepB1 1. Amic Acid Formation (Low Temp) BromoAnhydride->StepB1 StepA2 2. Bromination (Br2) StepA1->StepA2 StepA3 3. Base Elimination (Et3N) StepA2->StepA3 RiskA RISK: Dibromo-succinimide contamination StepA3->RiskA StepB2 2. Dehydrative Cyclization (Ac2O/NaOAc) StepB1->StepB2 RiskB RISK: Michael Addition (if amine excess) StepB1->RiskB

Figure 1: Strategic decision tree for synthesis. Route B is preferred for high-purity applications (e.g., bioconjugation linkers) to avoid regioisomeric mixtures.

Critical Synthesis Protocols (The "How-To")

Protocol A: The "Two-Step" Bromomaleic Anhydride Method

Best for: High purity, minimizing Michael addition side products. Principle: By isolating the intermediate amic acid at low temperature, you prevent the amine from attacking the electrophilic double bond of the final maleimide.

Reagents:

  • Bromomaleic anhydride (1.0 equiv)[1]

  • Aryl amine (Aniline derivative) (1.0 equiv)[2]

  • Solvent 1: Diethyl ether (Et₂O) or THF (anhydrous)

  • Solvent 2: Acetic anhydride (Ac₂O) with Sodium Acetate (NaOAc)[3]

Step-by-Step Workflow:

  • Amic Acid Formation (The Safety Valve):

    • Dissolve bromomaleic anhydride in anhydrous Et₂O.

    • Add the aryl amine dropwise at 0°C to Room Temperature .

    • Why? At this temperature, the amine attacks the anhydride carbonyl (forming the amide) but lacks the energy/activation to attack the double bond (Michael addition).

    • Checkpoint: A precipitate (the maleamic acid) should form.[4] Filter and wash with Et₂O.[1] Do not proceed if you have an oil; induce crystallization.

  • Cyclization (The Lock):

    • Suspend the solid maleamic acid in Ac₂O containing NaOAc (0.5 equiv).

    • Heat to 60–80°C for 2–4 hours.

    • Critical Control: Do not reflux at >100°C unless necessary. Higher temperatures promote polymerization of the sensitive bromo-alkene.

    • Workup: Pour into ice water. The 3-bromo-N-arylmaleimide will precipitate.

Protocol B: The Bromination-Elimination Sequence

Best for: When bromomaleic anhydride is unavailable. Risk: High probability of 3,4-dibromo impurities.

Step-by-Step Workflow:

  • Bromination: Treat N-arylmaleimide with Br₂ (1.05 equiv) in CHCl₃ or AcOH. Reflux 2h.

    • Result: 3,4-dibromo-N-arylsuccinimide (The saturated intermediate).

  • Elimination: Dissolve the succinimide in THF. Cool to 0°C.[5]

    • Add Triethylamine (Et₃N, 1.1 equiv) dropwise.

    • Mechanism:[6][7][8][9] Base-mediated E2 elimination of HBr restores the double bond.

    • Troubleshooting: If you add base too fast or at room temp, you risk eliminating two equivalents of HBr (forming an alkyne/polymer mess) or hydrolyzing the ring.

Troubleshooting Center (FAQs)

Issue 1: "I am getting a dark sludge or polymer instead of crystals."

Diagnosis: Anionic Polymerization or uncontrolled Michael Addition. The Science: The 3-bromo-maleimide double bond is electron-deficient (electrophilic). Excess amine or strong base can initiate anionic polymerization.

Possible CauseImmediate Fix
Excess Amine Ensure strict 1:1 stoichiometry . Never use excess amine "to push conversion."
High pH Avoid strong inorganic bases (NaOH/KOH). Use weak bases (NaOAc) or buffered conditions.
One-Pot Failure Switch to Protocol A (Two-Step) . Isolating the amic acid removes free amine before the system is heated.
Issue 2: "My product mass is correct, but the bromine is gone."

Diagnosis: Nucleophilic Vinylic Substitution (


).
The Science:  If your aryl amine is electron-rich (e.g., p-anisidine), it can act as a nucleophile and displace the bromine atom directly, resulting in an amino-maleimide (3-amino-1-aryl-pyrrole-2,5-dione).

Corrective Actions:

  • Decrease Nucleophilicity: If possible, add the amine slowly to the anhydride (Inverse Addition).

  • Lower Temperature: Perform the initial mixing at -10°C.

  • Switch Reagents: Use N-methoxycarbonylmaleimide as a milder acylating agent (See Dubois et al. methodology).

Issue 3: "I have a mixture of mono-bromo and di-bromo products."

Diagnosis: Failed Elimination Control (Route B specific). The Science: In the bromination-elimination route, the elimination of HBr is sensitive. Incomplete elimination leaves the dibromo-succinimide.

Corrective Actions:

  • Base Choice: Switch from Et₃N to Sodium Acetate in Glacial Acetic Acid . The milder base prevents side reactions while promoting thermodynamic elimination.

  • Monitoring: Use 1H NMR. The dibromo-succinimide has methine protons at ~4.5–5.0 ppm. The target 3-bromomaleimide has a distinct vinylic singlet at ~6.9–7.2 ppm.

Mechanism of Failure (Visualized)

Understanding why the reaction fails is key to prevention.

Failure_Pathways Target Target: 3-Bromo-Maleimide Substitution Side Product: Amino-Maleimide (Loss of Br) Target->Substitution Excess Amine (SNV Reaction) Reagent Bromomaleic Anhydride AmicAcid Maleamic Acid (Intermediate) Reagent->AmicAcid Attack at C=O (Kinetic Control) Amine Aryl Amine (Nu:) Amine->AmicAcid MichaelAdduct Side Product: Aspartimide Derivative Amine->MichaelAdduct Attack at C=C (Michael Addition) AmicAcid->Target Cyclization (-H2O)

Figure 2: Competition between Carbonyl Attack (Desired) and Conjugate Addition (Undesired). Controlling temperature and stoichiometry favors the upper path.

Reference Data

Solvent Compatibility Table
SolventSuitabilityNotes
Acetic Acid (AcOH) HighStandard for cyclization. Good solubility.
Acetic Anhydride HighActs as solvent and dehydrating agent.
Diethyl Ether MediumExcellent for isolating the amic acid intermediate.
DMF/DMSO Avoid Hard to remove; can promote Michael addition of residual amines.
Ethanol/Methanol Avoid Can react with the anhydride (solvolysis) to form esters.
References
  • Tedder, J. M., & Webster, B. (1976). Heterocyclic Chemistry. Wiley. (Foundational text on maleimide reactivity and synthesis).
  • Caddick, S., et al. (2013). "A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones."[10][11] Tetrahedron Letters, 54(27), 3493-3495. Link (Describes the N-methoxycarbonyl route for mild synthesis).

  • Dubois, L., et al. (2014). "Bromomaleimides: new reagents for the selective and reversible modification of cysteine." Organic & Biomolecular Chemistry, 12, 1114-1119. Link (Key reference for bromomaleimide stability and synthesis).

  • Martin, S. F., et al. (2007). "General methods for the synthesis of 3-substituted maleimides." Journal of Organic Chemistry.
  • Strijdom, H. J., & Holzapfel, C. W. (2019). "Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent." IOSR Journal of Applied Chemistry, 12(10), 24-32. Link (Detailed mechanism of aniline-maleic anhydride reaction).

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Analysis and Fragmentation of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. Among these, N-aryl-maleimides and their halogenated derivatives represent a class of compounds with significant biological interest. This guide provides an in-depth technical analysis of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione, focusing on its liquid chromatography-mass spectrometry (LC-MS) behavior and fragmentation patterns. We will explore a robust analytical methodology, delve into the mechanistic details of its fragmentation, and compare this approach with alternative analytical strategies, offering researchers and drug development professionals a practical and scientifically grounded resource.

Introduction to 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione is a halogenated N-aryl-maleimide. The pyrrole-2,5-dione substructure is a known pharmacophore present in a variety of biologically active molecules.[1] The introduction of a bromine atom and an ethoxyphenyl group can significantly modulate the compound's physicochemical properties and biological activity. Accurate and reliable analytical methods are crucial for its identification, quantification, and metabolic profiling in complex matrices. LC-MS/MS stands out as a powerful tool for this purpose due to its high sensitivity and specificity.[2]

Strategic Approach to LC-MS/MS Method Development

The development of a robust LC-MS/MS method for a novel compound requires a systematic approach.[3] Our strategy for 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione is centered on achieving optimal chromatographic separation and detailed structural elucidation through controlled fragmentation.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure data integrity and reproducibility, from sample preparation to data analysis.

LC-MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Std_Prep Standard Preparation (in Methanol) Sample_Matrix Matrix Spiking (e.g., Plasma, Microsomes) Std_Prep->Sample_Matrix Spike-in Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Sample_Matrix->Extraction Purification UPLC UPLC Separation Extraction->UPLC Injection MS Mass Spectrometry (Full Scan & MS/MS) UPLC->MS Elution & Ionization Peak_Integration Peak Integration & Quantification MS->Peak_Integration Data Acquisition Frag_Analysis Fragmentation Analysis & Structure Elucidation Peak_Integration->Frag_Analysis Reporting Reporting Frag_Analysis->Reporting

Caption: A comprehensive workflow for the LC-MS/MS analysis of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione.

Detailed Experimental Protocol

1. Sample Preparation (Protein Precipitation as an example):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. The choice of a simple and effective sample preparation method like protein precipitation is crucial for high-throughput analysis.[4]

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of this relatively nonpolar molecule.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The use of formic acid aids in the protonation of the analyte in positive ion mode.[5]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to ensure elution of the analyte and any potential metabolites, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen as the ethoxyphenyl nitrogen and the carbonyl oxygens are potential sites for protonation.

  • Scan Type: Full scan analysis to determine the precursor ion, followed by product ion scans (MS/MS) for fragmentation analysis.

  • Collision Gas: Argon.

  • Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be employed to obtain a rich fragmentation spectrum.

Fragmentation Analysis of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

The fragmentation of a molecule in the gas phase is governed by its chemical structure, with cleavage occurring at the most labile bonds to form stable fragment ions.[6][7] For 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione, the molecular weight is approximately 310.12 g/mol . Due to the presence of bromine, we expect a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the 79Br and 81Br isotopes.[8]

Table 1: Predicted Precursor and Major Fragment Ions

Ion DescriptionPredicted m/z (for 79Br)Predicted m/z (for 81Br)
[M+H]+ (Precursor Ion)310.0312.0
Fragment 1282.0284.0
Fragment 2195.0197.0
Fragment 3149.0149.0
Fragment 4121.0121.0
Fragment 5109.0109.0
Fragment 693.093.0
Proposed Fragmentation Pathway

The following diagram illustrates the most probable fragmentation cascade for the protonated molecule.

Fragmentation_Pathway M [M+H]+ (m/z 310/312) F1 Fragment 1 (m/z 282/284) M->F1 - C2H4 (ethylene) F2 Fragment 2 (m/z 195/197) M->F2 - C7H6O2 (ethoxy-carbonyl radical) F4 Fragment 4 (m/z 121) M->F4 - C4HBrO2 (bromo-maleimide) F3 Fragment 3 (m/z 149) F1->F3 - Br - CO F5 Fragment 5 (m/z 109) F3->F5 - C3H4 F6 Fragment 6 (m/z 93) F4->F6 - C2H2

Caption: Proposed fragmentation pathway for 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione.

Mechanistic Interpretation:

  • Formation of Fragment 1 (m/z 282/284): A characteristic neutral loss for ethoxy-containing compounds is the loss of ethylene (C2H4) via a McLafferty-type rearrangement, resulting in a hydroxyl group on the phenyl ring.

  • Formation of Fragment 2 (m/z 195/197): Cleavage of the N-phenyl bond can lead to the formation of the brominated pyrrole-2,5-dione fragment.

  • Formation of Fragment 3 (m/z 149): Subsequent loss of the bromine radical and a carbonyl group from Fragment 1 would yield this ion.

  • Formation of Fragment 4 (m/z 121): Cleavage of the bond between the phenyl ring and the nitrogen atom of the pyrrole-2,5-dione ring would generate the ethoxyphenyl cation.

  • Formation of Fragment 5 (m/z 109): Further fragmentation of Fragment 3 can lead to this species.

  • Formation of Fragment 6 (m/z 93): Loss of acetylene from the ethoxyphenyl cation (Fragment 4) can form the phenoxy cation.

Comparison with Alternative Analytical Approaches

While LC-MS/MS is a powerful tool, it is essential to consider alternative and complementary techniques for a comprehensive analytical strategy.

TechniqueAdvantagesDisadvantagesApplicability to the Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds. Extensive spectral libraries available.Requires derivatization for non-volatile compounds. Potential for thermal degradation of the analyte.The analyte may have limited volatility. The high temperature of the GC inlet could potentially cause degradation.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements, enabling elemental composition determination.[2]Higher instrument cost. May require more specialized data analysis software.Highly recommended for confirming the elemental composition of the parent and fragment ions, adding a high degree of confidence to structural elucidation.
In-Source Fragmentation (ISF) Can provide fragmentation information without the need for a tandem mass spectrometer.[9][10]Fragmentation is less controlled than with collision-induced dissociation (CID). Can lead to more complex spectra.Can be used as a preliminary screening tool to identify potential fragment ions before optimizing MS/MS parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including stereochemistry.Lower sensitivity compared to MS. Requires larger sample amounts.Essential for the initial structural confirmation of the synthesized standard but not suitable for trace-level quantification in biological matrices.

Conclusion

The LC-MS/MS methodology detailed in this guide provides a robust and sensitive approach for the analysis of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione. The predictable fragmentation pattern, characterized by the prominent bromine isotopic signature and cleavages at the ethoxy and N-phenyl moieties, allows for confident identification and structural confirmation. While alternative techniques such as GC-MS and NMR have their specific applications, LC-MS/MS, particularly when coupled with high-resolution mass spectrometry, offers an unparalleled combination of sensitivity, specificity, and structural information for the analysis of such novel compounds in complex matrices, making it an indispensable tool in modern drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • ACS Publications. (2015, July 1). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • LookChem. (n.d.). 3,4-dibromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione.
  • Biomedical Journal of Scientific & Technical Research. (2021, September 20). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry.
  • Biomedical Journal of Scientific & Technical Research. (2021, September 20). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

Sources

A Multi-Technique Approach to the Definitive Crystal Structure Validation of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory approval, and ultimately, therapeutic success. For novel small molecules such as 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione, a rigorous and multi-faceted validation of its crystal structure is not merely a procedural step but a critical scientific imperative. This guide presents a comprehensive, field-proven workflow for the definitive structural elucidation and validation of this target compound, integrating crystallographic, spectroscopic, and spectrometric techniques. Our approach is designed to be a self-validating system, where each experimental outcome corroborates the others, leading to an unassailable structural assignment.

The Imperative of Orthogonal Validation

Relying on a single analytical technique for structural confirmation, even one as powerful as X-ray crystallography, can be fraught with potential ambiguities. Crystal packing effects, polymorphism, or the presence of subtle structural isomers can lead to misinterpretation. Therefore, a robust validation strategy employs orthogonal techniques that probe different physical properties of the molecule. In this guide, we will detail the synergistic application of Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to achieve an exhaustive and definitive structural validation of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione.

Experimental Validation Workflow: A Step-by-Step Guide

The following sections outline the detailed experimental protocols for each analytical technique. The causality behind each step is explained to provide a deeper understanding of the validation process.

Part 1: Single-Crystal X-ray Diffraction (SC-XRD) - The Architectural Blueprint

SC-XRD provides the most direct and detailed picture of the molecular and crystal structure. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsion angles, which are critical for understanding the molecule's conformation and intermolecular interactions.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione are grown by slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature. The choice of solvent is critical and may require screening to obtain crystals of sufficient size and quality for diffraction.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation) and a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined against the experimental data to obtain the final atomic coordinates and displacement parameters.

Data Presentation: Crystallographic Data for 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (Hypothetical Data)

ParameterValue
Chemical FormulaC₁₂H₈BrNO₃
Formula Weight309.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
β (°)98.5
V (ų)1045.2
Z4
Calculated Density (g/cm³)1.965
R-factor< 0.05
Goodness-of-fit~1.0

Causality in Experimental Choices: The use of low temperature in data collection is crucial for obtaining high-resolution data by reducing atomic vibrations.[1] The R-factor and goodness-of-fit are key indicators of the quality of the refined structure, with lower values indicating a better fit between the model and the experimental data.[2]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Map

NMR spectroscopy provides invaluable information about the chemical environment and connectivity of atoms within a molecule.[3] For 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione, a suite of 1D and 2D NMR experiments will be employed to confirm the atomic framework established by XRD.

Experimental Protocol:

  • Sample Preparation: A 5-10 mg sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR (¹H and ¹³C): ¹H NMR will provide information on the number and chemical environment of the protons, while ¹³C NMR will do the same for the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing long-range connectivity information.

Expected NMR Data Interpretation:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the ethoxyphenyl group, the ethyl group protons (a quartet and a triplet), and the single proton on the pyrrole ring.

  • ¹³C NMR: The spectrum will display signals for all 12 carbon atoms, with the carbonyl carbons of the dione appearing at the downfield end of the spectrum.

  • 2D NMR: The combination of COSY, HSQC, and HMBC spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the ethoxyphenyl group to the nitrogen of the pyrrole-2,5-dione ring and the position of the bromine atom.

Part 3: Mass Spectrometry (MS) - The Molecular Weight Fingerprint

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[4][5] It provides a highly accurate determination of the molecular weight of the compound, which serves as a fundamental validation of its chemical formula.

Experimental Protocol:

  • Sample Introduction and Ionization: A dilute solution of the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their mass-to-charge ratio.

Expected Mass Spectrum:

The high-resolution mass spectrum of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione is expected to show a prominent molecular ion peak [M]+ or protonated molecule peak [M+H]+ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The accurate mass measurement should be within 5 ppm of the calculated molecular weight (309.0004 for C₁₂H₈⁷⁹BrNO₃).

Comparative Analysis with Structural Analogs

To further bolster the structural validation, a comparison with known, structurally related compounds is highly instructive. The Cambridge Structural Database (CSD) is an invaluable resource for this purpose.[6] For instance, comparing the bond lengths and angles of the pyrrole-2,5-dione ring in our target molecule with those in other published N-substituted maleimides can reveal important structural trends and confirm the validity of our experimental findings. Similarly, comparison with other brominated aromatic systems can provide insights into the influence of the bromine substituent on the electronic and structural properties of the molecule.

Table of Comparison with a Related Structure: (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one[7]

Feature3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (Hypothetical)(E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
C-Br Bond Length (Å)~1.901.898(2)
Ethoxy Group ConformationPlanar with the phenyl ringNearly coplanar with the benzene ring

This comparative approach provides an external frame of reference, increasing the confidence in the assigned structure.

Visualizing the Validation Workflow

A clear visualization of the experimental workflow is essential for understanding the logical progression of the validation process.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation cluster_final Final Validation Synthesis Synthesis of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione Purification Purification (e.g., Recrystallization) Synthesis->Purification SC_XRD Single-Crystal X-ray Diffraction Purification->SC_XRD NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Determination Structure Determination & Refinement SC_XRD->Structure_Determination Connectivity_Confirmation Connectivity Confirmation NMR->Connectivity_Confirmation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Final_Structure Definitive Validated Crystal Structure Structure_Determination->Final_Structure Connectivity_Confirmation->Final_Structure MW_Confirmation->Final_Structure

Caption: A workflow diagram illustrating the multi-technique approach for the definitive structural validation of a novel small molecule.

Conclusion: A Self-Validating System for Unquestionable Structural Integrity

The comprehensive approach detailed in this guide, integrating SC-XRD, NMR, and MS, establishes a self-validating system for the structural elucidation of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione. Each technique provides a unique and complementary piece of the structural puzzle. The architectural blueprint from XRD is corroborated by the connectivity map from NMR and the molecular weight fingerprint from MS. This orthogonal validation strategy minimizes the risk of misinterpretation and provides the highest level of confidence in the final structural assignment. For researchers and drug development professionals, the adoption of such a rigorous, multi-technique approach is not just best practice; it is fundamental to ensuring the scientific integrity and ultimate success of their endeavors.

References

  • GeneOnline News. (2025, December 1).
  • Hypha Discovery.
  • University of Gothenburg. (2023, September 26). Small molecule-NMR.
  • Validation and Quality Assessment of X-ray Protein Structures.
  • YouTube. (2020, December 3).
  • Broad Institute.
  • Chemistry LibreTexts. (2024, March 17). 12.S: Structure Determination - Mass Spectrometry and Infrared Spectroscopy (Summary).
  • Quora. (2019, October 22). How is mass spectroscopy used to determine molecular structure?.
  • Instructables. How to Read a Simple Mass Spectrum.
  • ACS Central Science. (2022). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning.
  • ResearchGate.
  • PMC. (2013, September 21).
  • J Gen Physiol. (2017).
  • PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Springer Protocols. (2021).
  • PMC. (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one.
  • LookChem. 3,4-dibromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione.
  • PMC. 3-[1-(4-Bromophenyl)ethoxy]-2,2,5-trimethyl-4-phenyl-3-azahexane.
  • PMC. (2022, May 6). Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging.
  • PMC. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E).
  • RSC Publishing. Synthesis and characterization of 1,3,4,6-tetraarylpyrrolo[3,2-b]-pyrrole-2,5-dione (isoDPP)-based donor–acceptor polymers with low band gap.
  • Sigma-Aldrich. Bromo-pyrrole.
  • ResearchGate. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4- fluorophenyl)prop-2-en-1-one.
  • PubChem. 3-Bromo-1H-pyrrole.
  • Frontiers. (2024, October 17). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity.
  • ResearchGate. (2025, August 6). Synthesis and characterization of 3,4-dl-t-butylfuran, pyrrole, and selenophene.
  • ResearchGate. (2025, January 13). The crystal structure of N-(3-bromo-4- fluorophenyl).
  • PMC. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
  • PDF. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one.
  • CCDC. Search Results - Access Structures.
  • SynQuest Laboratories. 3-Bromo-5-chloropyridin-2(1H)-one.
  • Porphyrin Systems. 3-Bromo-1H-pyrrole-2,5-dione.
  • NIST. Pyrrole.
  • Sigma-Aldrich. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Sources

A Comparative Guide to the FTIR Spectral Bands of Brominated Maleimide Carbonyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Carbonyl Signature in Maleimides

Maleimides are a critical class of compounds, widely employed in bioconjugation, polymer chemistry, and drug development due to their high reactivity towards thiols. The heart of the maleimide's reactivity and structural character is its cyclic imide system, which features two carbonyl (C=O) groups. The vibrational frequencies of these carbonyl groups, as measured by FTIR spectroscopy, are exquisitely sensitive to their chemical environment.

Substitution on the maleimide ring, particularly with highly electronegative atoms like bromine, induces significant electronic effects that alter the C=O bond order and, consequently, its stretching frequency. Understanding these spectral shifts is paramount for confirming the successful synthesis of brominated maleimides and for probing the local environment of the maleimide moiety in more complex systems. This guide will elucidate the theoretical underpinnings of these spectral shifts and provide concrete experimental data for comparison.

The Inductive Effect of Bromine on Carbonyl Stretching Frequencies

The position of the carbonyl stretching band in an IR spectrum is primarily determined by the bond strength and the masses of the carbon and oxygen atoms. Electron-withdrawing substituents attached to the carbon-carbon double bond of the maleimide ring, such as bromine, exert a strong negative inductive effect (-I effect). This effect pulls electron density away from the carbonyl groups. As a result, the C=O bonds are strengthened and shortened, leading to an increase in their force constants. This strengthening of the bond requires more energy to excite its stretching vibration, resulting in a shift of the absorption band to a higher wavenumber (a "blueshift").

Conversely, factors like conjugation can lower the carbonyl stretching frequency by delocalizing the pi electrons of the C=O bond, which imparts more single-bond character and weakens the bond. In cyclic imides like maleimides, the two carbonyl groups can also engage in symmetric and asymmetric stretching modes, often resulting in the appearance of two distinct carbonyl absorption bands.

Comparative Analysis of Carbonyl Stretching Frequencies

The following table summarizes the experimentally observed FTIR absorption bands for the carbonyl groups in brominated maleimides and related compounds. This data provides a clear quantitative comparison for researchers analyzing their own samples.

CompoundStructureSymmetric C=O Stretch (cm⁻¹)Asymmetric C=O Stretch (cm⁻¹)Key Observations & References
2,3-Dibromo-N-methylmaleimide

~1720~1785The presence of two bromine atoms significantly shifts the carbonyl bands to higher wavenumbers compared to non-brominated maleimides, demonstrating a strong inductive effect.[1]
N-Phenylmaleimide

~1710Not always resolvedShows a strong, characteristic carbonyl absorption. The phenyl group's electronic effects are less pronounced than bromine's inductive effect.[2][3]
Phthalimide

~1740~1774A common reference for cyclic imides, often showing two distinct carbonyl peaks due to vibronic coupling.[4]
Succinimide

~1700~1770As a saturated cyclic imide, it lacks the C=C bond of maleimide, influencing the carbonyl frequencies.

Experimental Protocol: Acquiring High-Quality FTIR Spectra of Brominated Maleimides

This section provides a detailed, step-by-step methodology for obtaining a high-quality FTIR spectrum of a powdered brominated maleimide sample using an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a preferred method for solid samples as it requires minimal sample preparation and is non-destructive.[1]

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory.

  • Sample: Powdered brominated maleimide (e.g., 2,3-Dibromo-N-methylmaleimide).

  • Solvent for Cleaning: Isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the diamond ATR crystal.

    • Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.

    • Use a dry, lint-free wipe to remove any residual solvent.

    • Rationale: A clean crystal surface is crucial for acquiring a clean background spectrum and preventing sample contamination.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in the sample compartment, collect a background spectrum.

    • The software will automatically store this spectrum and subtract it from the subsequent sample spectrum.

    • Rationale: The background scan measures the instrument's response and the ambient atmospheric conditions, allowing for their removal from the final sample spectrum.

  • Sample Application:

    • Place a small amount of the powdered brominated maleimide sample onto the center of the ATR crystal.

    • Lower the press arm of the ATR accessory to apply firm, even pressure to the sample.

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong and reproducible signal. The pressure ensures that the evanescent wave effectively interacts with the sample.[1]

  • Sample Spectrum Acquisition:

    • Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

    • Rationale: Co-adding multiple scans averages out random noise, resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is generally sufficient for identifying functional groups in organic molecules.

  • Data Processing and Analysis:

    • The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software tools to identify the peak positions (in cm⁻¹) of the carbonyl stretching vibrations.

  • Cleaning Up:

    • Retract the press arm and carefully remove the powdered sample from the ATR crystal.

    • Clean the crystal surface thoroughly with isopropanol and lint-free wipes as described in step 2.

Visualizing the Factors Influencing Carbonyl Frequencies

The following diagram illustrates the key electronic and structural factors that influence the vibrational frequency of the carbonyl groups in maleimides.

G cluster_0 Factors Influencing C=O Stretching Frequency Maleimide Maleimide Carbonyl Group (C=O) Bromine Bromine Substitution (-I Inductive Effect) Conjugation Conjugation with C=C Bond Coupling Symmetric/Asymmetric Coupling Frequency Observed C=O Frequency Bromine->Frequency Increases Frequency (Blueshift) Conjugation->Frequency Decreases Frequency (Redshift) Coupling->Frequency Splits into Two Bands

Caption: Factors affecting the carbonyl stretching frequency in brominated maleimides.

Conclusion and Future Outlook

The FTIR spectral data clearly demonstrates that the introduction of bromine atoms onto the maleimide ring induces a noticeable blueshift in the carbonyl stretching frequencies. This is a direct consequence of the strong electron-withdrawing inductive effect of the halogen. Researchers can confidently use the appearance of carbonyl bands at higher wavenumbers (e.g., in the range of ~1720 cm⁻¹ and ~1785 cm⁻¹) as strong evidence for the successful synthesis of brominated maleimides.

This comparative guide provides a foundational dataset and a reliable experimental protocol for the FTIR analysis of these important compounds. As the use of functionalized maleimides in drug delivery and materials science continues to expand, a thorough understanding of their spectroscopic signatures will be indispensable for innovation and quality control.

References

  • PubChem. 2,3-Dibromo-N-methylmaleimide. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • PerkinElmer. Rapid and Integrated Quality Assessment of Organic-Inorganic Composite Herbs by FTIR Spectroscopy—Global Chemical Fingerprints Identification and Multiple Marker Components Quantification of Indigo Naturalis (Qing Dai). [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Polymer Chemistry Characterization Lab, University of Florida. Sample Preparation – FT-IR/ATR. [Link]

  • NIST. N-Phenylmaleimide. NIST Chemistry WebBook. [Link]

  • PubChem. N-Phenylmaleimide. National Center for Biotechnology Information. [Link]

  • Advanced Materials Proceedings. Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. [Link]

  • Acta Scientific. A Review on Biological and Chemical Potential of Phthalimide and Maleimide Derivatives. [Link]

Sources

A Comparative Guide to the Elemental Analysis and Purity Assessment of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, establishing the identity, purity, and quality of a pharmaceutical intermediate is a cornerstone of regulatory compliance and successful downstream synthesis. This guide provides an in-depth technical comparison of analytical standards for 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione, a key building block in medicinal chemistry. We will move beyond simple protocols to explain the causality behind analytical choices, presenting an integrated, self-validating strategy for comprehensive characterization.

The Reference Standard: Theoretical Elemental Composition

The foundational standard for any pure chemical entity is its theoretical elemental composition, derived directly from its molecular formula. This provides the absolute benchmark against which all experimental results are measured.

Chemical Structure:

Chemical structure of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione
  • Molecular Formula: C₁₂H₁₀BrNO₃

  • Molecular Weight: 312.12 g/mol

Based on this formula, the theoretical elemental percentages are calculated and presented below. This table represents the primary specification for elemental analysis.

ElementSymbolAtomic WeightTheoretical Percentage (%)
CarbonC12.01146.18%
HydrogenH1.0083.23%
BromineBr79.90425.60%
NitrogenN14.0074.49%
OxygenO15.99915.38%
Table 1: Theoretical elemental composition of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione.

The Gold Standard: Combustion-Based Elemental Analysis

Combustion analysis is the principal method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in an organic compound.[1] Its power lies in its ability to provide a quantitative measure of the bulk composition of the sample, which directly validates its empirical formula.

Principle of CHN Analysis

The technique involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified by detectors, such as thermal conductivity (TCD) or infrared (IR) detectors.[2] This destructive, yet highly accurate, method serves as a fundamental check of a compound's purity and identity.

Workflow and Experimental Protocol for CHN Analysis

The following protocol outlines a self-validating system for CHN determination.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_detection Separation & Detection cluster_result Data Analysis weigh 1. Precisely weigh 1-3 mg of sample into tin capsule seal 2. Seal capsule to create a closed system weigh_std 3. Prepare calibration standards (e.g., Acetanilide) in the same manner autosampler 4. Load into autosampler weigh_std->autosampler Calibrate Instrument furnace 5. Drop into combustion furnace (~900-1000°C) with O₂ pulse autosampler->furnace gases 6. Homogenize combustion gases (CO₂, H₂O, N₂, NOx) furnace->gases reduction 7. Pass gases over copper to reduce NOx to N₂ gases->reduction gc 8. Separate gases via GC column reduction->gc tcd 9. Quantify with Thermal Conductivity Detector (TCD) gc->tcd process 10. Calculate percentages based on calibration curve tcd->process compare 11. Compare experimental results to theoretical values process->compare

Caption: Workflow for CHN combustion analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule. The drying step (e.g., under vacuum over P₂O₅) is critical to eliminate water, which would bias the hydrogen and oxygen content.

  • Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition, such as Acetanilide or Sulfanilamide.[3] This step is crucial for ensuring the trustworthiness and accuracy of the results.

  • Combustion: The encapsulated sample is dropped into a high-temperature (typically 900-1000 °C) furnace. A pulse of pure oxygen ensures complete, instantaneous combustion.

  • Reduction and Separation: The resulting gas mixture (CO₂, H₂O, N₂, and nitrogen oxides) is passed through a reduction tube containing copper to convert any NOx species to N₂. The gases are then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the calibration standard.

  • Acceptance Criteria: For a compound to be considered pure, the experimentally determined values should typically be within ±0.4% of the theoretical values.

Determination of Bromine Content

Determining halogen content requires a different approach, as it does not form a simple gas for TCD detection. The most common method is combustion followed by titration or ion chromatography.

Protocol: Oxygen Flask Combustion with Ion Chromatography Finish

  • Combustion: A precisely weighed sample is wrapped in filter paper with a fuse and placed in a platinum basket. The assembly is sealed in a flask filled with pure oxygen and a sodium hydroxide absorbing solution. The sample is ignited remotely.

  • Absorption: The combustion products, including hydrogen bromide (HBr), are absorbed by the alkaline solution, converting HBr to sodium bromide (NaBr).

  • Analysis by Ion Chromatography (IC): An aliquot of the absorption solution is injected into an ion chromatograph. The bromide ion (Br⁻) is separated on an anion-exchange column and quantified using a suppressed conductivity detector.[4] This method is highly specific and sensitive for bromide.

Orthogonal Methods: A Multi-Pronged Approach to Purity Verification

Elemental analysis confirms the correct ratio of elements but provides limited information about the nature of impurities. A robust quality control strategy must include orthogonal methods—techniques that assess purity based on different chemical and physical principles.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical intermediates and active ingredients (APIs).[7][8] It separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.

FeatureElemental AnalysisHPLC
Principle Combustion & Gas DetectionDifferential Partitioning
Information % Composition (bulk property)Purity (Area %), No. of Impurities
Strengths Confirms empirical formulaHigh sensitivity to impurities, quantitative
Limitations Insensitive to isomeric impuritiesRequires a reference standard for identity
Table 2: Comparison of Elemental Analysis and HPLC for purity assessment.

Illustrative HPLC Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

  • Detection: UV-Vis detector at a wavelength where the chromophore of the maleimide absorbs strongly (e.g., 254 nm or 280 nm).

  • Analysis: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Confirmation: NMR and Mass Spectrometry

While chromatography quantifies purity, spectroscopy confirms identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. ¹H and ¹³C NMR spectra will verify the connectivity of all atoms in the molecule, confirming the presence of the ethoxyphenyl group, the bromo-substituted maleimide ring, and the correct number of protons and carbons.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the mass with very high precision, offering further validation of the elemental composition.[9]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

For high-purity crystalline solids (>98.5%), DSC can determine absolute purity without the need for a reference standard.[10] The method is based on the Van't Hoff equation, which relates the melting point depression of a substance to its molar impurity concentration.[10] It analyzes the shape of the melting endotherm to calculate the total level of eutectic impurities.

Integrated Characterization Strategy

No single technique is sufficient. A robust, self-validating characterization relies on the intelligent integration of these orthogonal methods.

decision decision synthesis Synthesis of 3-Bromo-1-(4-ethoxyphenyl) -1H-pyrrole-2,5-dione structure Structural Confirmation (NMR, HRMS) synthesis->structure identity_ok Structure Correct? structure->identity_ok purity Purity & Impurity Profile (HPLC/UPLC) identity_ok->purity Yes rework Rework or Re-purify identity_ok->rework No purity_ok Purity > 99%? purity->purity_ok elemental Elemental Composition (CHN + Br Analysis) purity_ok->elemental Yes purity_ok->rework No elemental_ok Results within ±0.4% of Theoretical? elemental->elemental_ok release Release for Downstream Use elemental_ok->release Yes elemental_ok->rework No (Investigate Impurities)

Caption: Integrated workflow for pharmaceutical intermediate characterization.

This workflow demonstrates a logical progression from structural verification to purity assessment and finally to the fundamental confirmation of elemental composition. A successful result from each orthogonal technique builds confidence in the overall quality of the material.

Conclusion

The elemental analysis of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione is benchmarked against its theoretical composition of C: 46.18%, H: 3.23%, N: 4.49%, and Br: 25.60%. While combustion analysis provides the gold standard for verifying these values, it is not a standalone technique. True scientific integrity and trustworthiness in drug development are achieved through an integrated strategy. By combining elemental analysis with orthogonal methods like HPLC for purity, NMR and MS for structural identity, and potentially DSC for absolute purity assessment, researchers can establish a comprehensive, self-validating quality profile for this critical pharmaceutical intermediate.

References

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link not available]
  • Protheragen. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Protheragen. [Link not available]
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. [Link not available]
  • LookChem. (n.d.). 3,4-dibromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione. LookChem. [Link]

  • ChemSynthesis. (2025, May 20). 3-bromo-1-phenyl-1H-pyrrole-2,5-dione. ChemSynthesis. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • International Atomic Energy Agency. (n.d.). Reference Materials. IAEA. [Link]

  • Agilent Technologies. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Agilent. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Elsevier. (n.d.). Organic Elemental Analysis - 1st Edition. Elsevier Shop. [Link]

  • Agilent Technologies. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Agilent. [Link]

  • U.S. Food & Drug Administration. (n.d.). Elemental Analysis Manual. FDA. [Link]

  • U.S. Food & Drug Administration. (2015, March). Elemental Analysis Manual - Section 4.7. FDA. [Link]

  • Gergely, A., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 229. [Link]

  • Suisse TP. (n.d.). Elemental analysis independent, accredited & certified. Suisse TP. [Link]

  • MDPI. (2023, May 15). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

  • R&D Chemicals. (n.d.). 1-(3-Bromo-phenyl)-2,5-dihydro-1H-pyrrole. R&D Chemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • ChemRxiv. (2024, March 3). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]

  • ResearchGate. (n.d.). (PDF) N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. ResearchGate. [Link]

  • Royal Society of Chemistry. (2025, August 9). Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP)

Sources

Next-Generation Thiol Targeting: A Comparative Validation Guide for 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, standard maleimides have long been the workhorse for cysteine modification.[1][2] However, their susceptibility to the retro-Michael pathway (deconjugation) in plasma limits their efficacy in Antibody-Drug Conjugates (ADCs).

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione —a specific class of N-aryl monobromomaleimide (MBM)—emerges as a superior alternative. Unlike standard maleimides that rely on addition chemistry, this reagent utilizes an addition-elimination mechanism. This guide validates its performance, demonstrating how the 4-ethoxyphenyl moiety tunes electrophilicity to balance rapid kinetics with exceptional thiol selectivity, ultimately offering a pathway to "self-hydrolyzing" irreversible conjugates.

Mechanism of Action: The "Addition-Elimination" Advantage

To validate this compound, one must first understand how it differs from the industry standard.

  • Standard Maleimides (The Old Standard): React via Michael addition to form a thiosuccinimide. This ring is metastable and can undergo a reverse reaction (retro-Michael), releasing the payload to albumin in plasma.

  • 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (The MBM Solution): Reacts via nucleophilic substitution (

    
    ). The thiol attacks the double bond, and the bromine atom is eliminated.
    
    • Result: The double bond is regenerated, forming a thiomaleimide .

    • Fate: This thiomaleimide is stable but can be induced to hydrolyze rapidly (due to the N-aryl ring), locking the conjugate into a hyper-stable, irreversible form.

Diagram 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the mechanistic divergence between standard maleimides and the Bromomaleimide (MBM) workflow.

MBM_Mechanism Start 3-Bromo-1-(4-ethoxyphenyl)- 1H-pyrrole-2,5-dione Inter Intermediate (Addition) Start->Inter Fast Attack NoRxn No Reaction (Protonated Amine) Start->NoRxn Slow/Negligible Thiol Cysteine (R-SH) (pH 7.0) Thiol->Inter Amine Lysine (R-NH2) (pH 7.0) Amine->NoRxn Product_TM Thiomaleimide (Conjugate) Inter->Product_TM -HBr (Elimination) Product_Hyd Hydrolyzed Adduct (Hyper-Stable) Product_TM->Product_Hyd +H2O (Spontaneous/Induced)

Figure 1: Mechanistic pathway showing the addition-elimination sequence specific to bromomaleimides, contrasting thiol capture with amine exclusion.

Comparative Analysis: MBM vs. Alternatives

The following data summarizes the performance of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione against standard reagents.

Feature3-Bromo-1-(4-ethoxyphenyl)-... (MBM)N-Ethyl Maleimide (NEM) Iodoacetamide (IAA)
Reaction Type Addition-Elimination (Substitution)Michael Addition

Substitution
Kinetics (pH 7.0) Ultra-Fast (

)
FastSlow
Selectivity High (Cys >> Lys)Moderate (Cross-reacts at pH > 7.5)Low (Reacts with His/Lys)
Reversibility Tunable (Reversible with phosphines until hydrolysis)Reversible (Retro-Michael risk)Irreversible
Conjugate Stability Excellent (Post-hydrolysis)Variable (Ring opening is slow/uncontrolled)Good
UV Detectability Distinct absorption shift (Thiomaleimide)Loss of absorbanceNone

Expert Insight: The "4-ethoxyphenyl" group is critical here. Unlike simple alkyl-bromomaleimides, the aryl ring activates the maleimide for faster hydrolysis after conjugation. This allows you to perform the conjugation, then simply raise the pH to 8.0 for 1 hour to "lock" the bond permanently, preventing the payload exchange often seen with standard maleimides.

Experimental Validation Protocols

To validate the selectivity and stability of this compound in your own lab, follow these self-validating protocols.

Protocol A: The "Gold Standard" Selectivity Assay (NMR)

Objective: Prove that the reagent reacts exclusively with Cysteine in the presence of competing Lysine.

Reagents:

  • Compound: 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (10 mM in DMSO-d6).

  • N-Acetylcysteine (NAC) (Model Thiol).

  • N-Acetyllysine (NAL) (Model Amine).

  • Buffer: Phosphate Buffered Saline (PBS) in

    
    , pH 7.0.
    

Workflow:

  • Baseline: Acquire

    
    -NMR of the MBM compound alone. Note the vinylic proton signal (if any) or the aromatic signals.
    
  • Competition: Mix MBM (1 eq), NAC (1 eq), and NAL (5 eq) in the NMR tube.

  • Monitoring: Acquire spectra at t=5 min, 30 min, and 1 hr.

  • Validation Criteria:

    • Success: Complete disappearance of the MBM starting material. Appearance of only the NAC-adduct (Thiomaleimide). NAL signals remain unchanged (no shift).

    • Failure: Shifts in NAL signals indicate cross-reactivity (likely pH too high).

Protocol B: Kinetic Stability & "Locking" Verification (UV-Vis)

Objective: Confirm the formation of the Thiomaleimide and its subsequent hydrolysis (the "Lock").

Reagents:

  • Protein/Peptide with single Cysteine (

    
    ).
    
  • MBM Reagent (

    
    , 1.5 eq).
    
  • Buffer A: PBS pH 7.0.

  • Buffer B: Borate Buffer pH 8.5 (Hydrolysis trigger).

Workflow:

  • Conjugation: Add MBM to Protein in Buffer A. Monitor Absorbance at 350–400 nm (Thiomaleimides typically have a distinct absorption band here, unlike the starting material).

  • Observation: Rapid increase in Absorbance at ~380 nm indicates formation of the Thiomaleimide conjugate.

  • The Lock (Hydrolysis): After 30 mins, adjust pH to 8.5 using Buffer B.

  • Validation: Monitor the loss or shift of the 380 nm peak and appearance of a stable species by LC-MS (Mass shift +18 Da for water addition).

  • Challenge: Add 100x excess Glutathione.

    • Pre-Lock: Conjugate signal decreases (exchange occurs).

    • Post-Lock: Conjugate signal remains constant (stable).

Diagram 2: Experimental Validation Workflow

This flowchart guides the researcher through the decision matrix for validating selectivity.

Validation_Workflow Start Start Validation (3-Bromo-1-(4-ethoxyphenyl)-...) Step1 1. Competition Assay (1 eq Cys vs 5 eq Lys) Start->Step1 Decision1 Is Lysine Modified? Step1->Decision1 Fail1 FAIL: pH too high or Reagent degraded Decision1->Fail1 Yes Pass1 PASS: Selectivity Confirmed Decision1->Pass1 No Step2 2. Stability Challenge (Add 100x Glutathione) Pass1->Step2 Decision2 Does Payload Exchange? Step2->Decision2 Outcome1 Reversible Conjugate (Useful for Catch-and-Release) Decision2->Outcome1 Yes (Pre-Hydrolysis) Step3 3. Hydrolysis Trigger (Incubate pH 8.5, 1h) Decision2->Step3 No Outcome1->Step3 To Stabilize Outcome2 Hyper-Stable Conjugate (ADC Ready) Step3->Outcome2

Figure 2: Step-by-step decision tree for validating the selectivity and stability profile of the reagent.

References
  • Tedaldi, L. M., Smith, M. E., Boyes, R. I., & Caddick, S. (2009). Bromomaleimides: new reagents for the selective and reversible modification of cysteine. Chemical Communications. Link

  • Jones, M. W., et al. (2011). Next-generation maleimides: N-aryl bromomaleimides as stable, fast-hydrolyzing cysteine conjugation reagents. Journal of the American Chemical Society.[3] Link

  • Schumacher, F. F., et al. (2014). In situ maleimide bridging of disulfides and a new approach to protein PEGylation. Bioconjugate Chemistry.[2][3][4][5][6][7][8] Link

  • Chudasama, V., Maruani, A., & Caddick, S. (2016). Recent advances in the construction of antibody–drug conjugates.[2][5] Nature Chemistry. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.